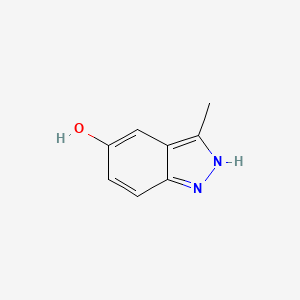

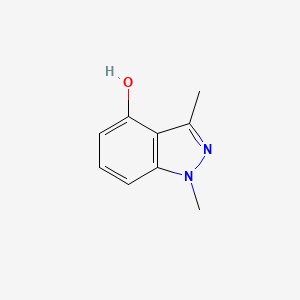

3-methyl-1H-indazol-5-ol

Übersicht

Beschreibung

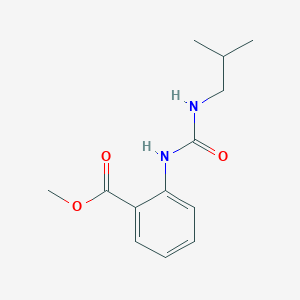

3-methyl-1H-indazol-5-ol is a compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol . The IUPAC name for this compound is 3-methyl-2H-indazol-5-ol .

Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years . A common method involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization . Another approach involves a copper-catalyzed reaction to form the desired indazole .Molecular Structure Analysis

The molecular structure of 3-methyl-1H-indazol-5-ol includes a benzene ring and a pyrazole ring . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 151 .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 48.9 Ų . It has a rotatable bond count of 0 and a covalently-bonded unit count of 1 . The exact mass and monoisotopic mass of the compound are both 148.063662883 g/mol .Wissenschaftliche Forschungsanwendungen

- Mechanism : 3-methyl-1H-indazol-5-ol exhibits promising anticancer activity by inhibiting cell growth. It has been effective against colon and melanoma cell lines .

Anticancer Properties

Antioxidant Potential

Wirkmechanismus

Target of Action

Indazole derivatives, which include 3-methyl-1h-indazol-5-ol, have been found to exhibit a wide variety of biological activities . These activities suggest that indazole derivatives may interact with multiple targets, including enzymes like cyclo-oxygenase-2 (COX-2) and 5-lipoxygenase .

Mode of Action

Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 3-methyl-1H-indazol-5-ol might interact with its targets, leading to the inhibition of certain enzymatic reactions.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that regulate inflammation and immunity.

Result of Action

Indazole derivatives have been shown to possess anti-inflammatory activity . This suggests that 3-methyl-1H-indazol-5-ol may exert similar effects, potentially by inhibiting the production of inflammatory mediators.

Safety and Hazards

Zukünftige Richtungen

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is expected that the medicinal properties of 3-methyl-1H-indazol-5-ol and similar compounds will continue to be explored in the future .

Eigenschaften

IUPAC Name |

3-methyl-2H-indazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJXASDLOGNCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670312 | |

| Record name | 3-Methyl-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H-indazol-5-ol | |

CAS RN |

904086-08-4 | |

| Record name | 3-Methyl-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

amine hydrochloride](/img/structure/B3165815.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)

Amine Hydrochloride](/img/structure/B3165826.png)

![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)